Cas no 1448043-74-0 (N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide)

N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a trifluoromethoxy-substituted benzene core and a hydroxyethyl-indole moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for targeting biologically relevant pathways due to its unique structural features. The indole group may confer affinity for serotonin-related receptors, while the trifluoromethoxy substituent enhances metabolic stability and lipophilicity. The hydroxyl group provides a handle for further functionalization, making it versatile for medicinal chemistry applications. Its well-defined structure allows for precise modifications, supporting research in drug discovery and development. The compound's purity and stability under standard conditions ensure reliable performance in experimental settings.
N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide structure
1448043-74-0 structure
Product Name:N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
CAS No:1448043-74-0
MF:C18H17F3N2O4S
MW:414.398793935776
CID:5969590
PubChem ID:71788702
Update Time:2025-06-11

N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
    • N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
    • F6200-3291
    • N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
    • 1448043-74-0
    • AKOS024538211
    • N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
    • Inchi: 1S/C18H17F3N2O4S/c1-23-11-15(14-4-2-3-5-16(14)23)17(24)10-22-28(25,26)13-8-6-12(7-9-13)27-18(19,20)21/h2-9,11,17,22,24H,10H2,1H3
    • InChI Key: JRGZGSHDOUSAFV-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(O)C2C3=C(N(C)C=2)C=CC=C3)(=O)=O)=CC=C(OC(F)(F)F)C=C1

Computed Properties

  • Exact Mass: 414.08611269g/mol
  • Monoisotopic Mass: 414.08611269g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 88.9Ų

N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide Pricemore >>

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Additional information on N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide

Introduction to N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 1448043-74-0)

N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1448043-74-0, represents a confluence of advanced chemical synthesis and medicinal innovation. Its molecular architecture incorporates several key functional groups, including a hydroxyl group, an indole moiety, and a sulfonamide moiety, which collectively contribute to its distinctive chemical properties and biological relevance.

The presence of the trifluoromethoxy group in the benzene ring is particularly noteworthy, as trifluoromethoxy groups are frequently employed in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This modification can significantly influence the pharmacokinetic and pharmacodynamic profiles of a compound, making it a valuable feature in the development of novel therapeutic agents. The indole scaffold, on the other hand, is well-documented for its role in various biological processes and has been extensively studied for its potential in treating neurological disorders, cancer, and inflammatory conditions.

The sulfonamide functional group is another critical component of this compound, known for its ability to form stable hydrogen bonds with biological targets. Sulfonamides have a long history of use in medicine, with applications ranging from antibiotics to anti-inflammatory drugs. The combination of these functional groups in N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide suggests that it may exhibit multiple modes of action, potentially making it a versatile candidate for therapeutic intervention.

In recent years, there has been a growing interest in developing small molecule inhibitors that target specific enzymes or receptors involved in disease pathways. The structural features of N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide make it an attractive candidate for such applications. For instance, the indole moiety has been shown to interact with various protein targets, including transcription factors and signaling molecules. Additionally, the sulfonamide group can serve as a hinge-binding motif, allowing for precise interactions with enzymatic active sites.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are often employed to construct the complex molecular framework. The introduction of the trifluoromethoxy group typically requires specialized reagents and conditions to achieve regioselectivity and minimize side reactions.

Evaluation of the biological activity of N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide has been conducted using both in vitro and in vivo models. Preliminary studies have indicated potential efficacy in modulating pathways associated with inflammation and cancer progression. The hydroxyl group within the molecule may contribute to its ability to interact with hydrophobic pockets of target proteins, while the sulfonamide moiety enhances solubility and bioavailability.

The trifluoromethoxy substituent is particularly interesting from a pharmacological standpoint. Its electron-withdrawing nature can influence electronic properties such as pKa and lipophilicity, which are critical factors in drug design. Additionally, trifluoromethoxy groups have been shown to improve metabolic stability by resisting oxidative degradation by cytochrome P450 enzymes. This characteristic is highly desirable for drugs that require prolonged half-lives to maintain therapeutic efficacy.

The indole scaffold provides another layer of complexity to the biological activity of this compound. Indole derivatives have been extensively studied for their role in modulating neurotransmitter systems and their potential application in treating neurological disorders such as depression and Parkinson's disease. The presence of a methyl group at position 1 of the indole ring further enhances its binding affinity to certain receptors, making it a promising candidate for further exploration.

In conclusion, N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 1448043-74-0) is a structurally intricate compound with significant potential in pharmaceutical applications. Its unique combination of functional groups positions it as a valuable candidate for further research into therapeutic interventions targeting inflammation, cancer, and neurological disorders. The ongoing investigation into its biological activity and pharmacokinetic properties holds promise for future medical breakthroughs.

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